N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine
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Overview
Description
N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine is an organic compound that features a benzyl ether and a chlorobenzyl group attached to a hexanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine typically involves the following steps:
Preparation of 4-benzyloxy-3-chlorobenzyl chloride: This intermediate can be synthesized by reacting 4-benzyloxy-3-chlorobenzyl alcohol with thionyl chloride or phosphorus trichloride.
N-alkylation: The 4-benzyloxy-3-chlorobenzyl chloride is then reacted with hexan-1-amine in the presence of a base such as sodium hydride or potassium carbonate to yield this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring safety and cost-effectiveness in large-scale operations.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative using oxidizing agents like potassium permanganate.
Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound can be utilized in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study molecular interactions and pathways
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and chlorobenzyl groups can facilitate binding to hydrophobic pockets, while the hexanamine backbone can interact with polar or charged residues. This compound may modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4-benzyloxy-3-chloroaniline: Used as a building block in the synthesis of various bioactive molecules.
4-benzyloxybenzyl chloride: An intermediate in the synthesis of other benzyl derivatives.
Uniqueness
N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a benzyloxy and a chlorobenzyl group allows for versatile modifications and applications in different research fields .
Properties
Molecular Formula |
C20H26ClNO |
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Molecular Weight |
331.9 g/mol |
IUPAC Name |
N-[(3-chloro-4-phenylmethoxyphenyl)methyl]hexan-1-amine |
InChI |
InChI=1S/C20H26ClNO/c1-2-3-4-8-13-22-15-18-11-12-20(19(21)14-18)23-16-17-9-6-5-7-10-17/h5-7,9-12,14,22H,2-4,8,13,15-16H2,1H3 |
InChI Key |
UFXLXXXNKLFFEU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNCC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
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